

# Meta-analysis of clinical trials involving Encequidar hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Encequidar hydrochloride |           |
| Cat. No.:            | B8742963                 | Get Quote |

A Comparative Guide to Encequidar Hydrochloride in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for **Encequidar hydrochloride**, focusing on its use in combination with oral paclitaxel versus intravenous (IV) paclitaxel for the treatment of metastatic breast cancer. The information is compiled from published clinical trial results and pharmacological studies.

# Mechanism of Action: Encequidar and P-glycoprotein Inhibition

Encequidar is a novel, minimally absorbed, oral P-glycoprotein (P-gp) inhibitor.[1][2][3][4] P-gp is an efflux pump found in the intestinal epithelium that actively transports various substances, including certain chemotherapy drugs like paclitaxel, out of cells and back into the intestinal lumen, thereby reducing their oral bioavailability.[1][2][4] By selectively inhibiting P-gp in the gut, encequidar increases the absorption of orally administered paclitaxel, allowing for systemic therapeutic exposure that is comparable to IV administration.[1][3]

Below is a diagram illustrating the mechanism of action of Encequidar.





Click to download full resolution via product page

Caption: Mechanism of Encequidar in enhancing oral paclitaxel absorption.

## Clinical Trial Workflow: A Phase III Study Example

The pivotal clinical trial for oral paclitaxel in combination with encequidar was a Phase III, open-label, randomized, multicenter study (KX-ORAX-001).[5][6] The workflow for this study is outlined below.





Click to download full resolution via product page

Caption: Workflow of the pivotal Phase III clinical trial (KX-ORAX-001).

## **Comparative Efficacy Data**



The combination of oral paclitaxel and encequidar demonstrated superior efficacy compared to IV paclitaxel in the pivotal Phase III trial.[5][7][8] Key efficacy endpoints are summarized in the table below.

| Efficacy<br>Endpoint                         | Oral Paclitaxel<br>+ Encequidar | IV Paclitaxel         | Hazard Ratio<br>(95.5% CI)     | p-value       |
|----------------------------------------------|---------------------------------|-----------------------|--------------------------------|---------------|
| Overall<br>Response Rate<br>(ORR)            | 35.8% - 40.4%                   | 23.4% - 25.6%         | -                              | 0.005 - 0.011 |
| Median<br>Progression-Free<br>Survival (PFS) | 8.4 months                      | 7.4 months            | 0.768 (0.584–<br>1.01)         | 0.046         |
| Median Overall<br>Survival (OS)              | 22.7 - 23.3<br>months           | 16.3 - 16.5<br>months | 0.735 - 0.794<br>(0.607–1.037) | 0.026 - 0.082 |

Data from the modified intent-to-treat (mITT) and intent-to-treat (ITT) populations of the KX-ORAX-001 trial.[5][6][8]

# **Comparative Safety and Tolerability**

The safety profiles of oral paclitaxel with encequidar and IV paclitaxel showed notable differences. While the oral combination was associated with a lower incidence of neuropathy and alopecia, it showed higher rates of gastrointestinal side effects and neutropenia.[6][7][9]



| Adverse Event (Any<br>Grade) | Oral Paclitaxel +<br>Encequidar | IV Paclitaxel |
|------------------------------|---------------------------------|---------------|
| Neuropathy                   | 17%                             | 57%           |
| Alopecia                     | 28.8%                           | 48.1%         |
| Neutropenia                  | 38.3%                           | 33.3%         |
| Diarrhea                     | 24.2%                           | 8.1%          |
| Nausea                       | 23.1%                           | 5.2%          |
| Vomiting                     | 17.0%                           | 4.4%          |

Data from the KX-ORAX-001 trial.[6]

Prophylactic use of antiemetics and early intervention with loperamide were shown to mitigate the gastrointestinal side effects associated with the oral paclitaxel and encequidar combination. [10][11]

## **Experimental Protocols**

Pivotal Phase III Trial (KX-ORAX-001) Methodology

- Study Design: A multicenter, open-label, randomized, phase III clinical trial.[3][6]
- Patient Population: 402 patients with metastatic breast cancer.[7][8] Patients were required to have had at least a one-year interval since their last taxane treatment.[8]
- Randomization: Patients were randomized in a 2:1 ratio to receive either oral paclitaxel plus encequidar or IV paclitaxel.[7]
- Treatment Arms:
  - Oral Arm: Oral paclitaxel at a dose of 205 mg/m² plus 15 mg of encequidar administered for three consecutive days each week.[6][8]
  - IV Arm: Intravenous paclitaxel at a dose of 175 mg/m² administered once every three weeks.[6][8]



- Primary Endpoint: The primary endpoint was the confirmed radiographic objective response rate (ORR) based on RECIST 1.1 criteria, as assessed by a blinded independent central review.[3]
- Secondary Endpoints: Key secondary endpoints included progression-free survival (PFS) and overall survival (OS).[3]

## Conclusion

The combination of oral paclitaxel with the P-gp inhibitor encequidar has demonstrated a significant improvement in overall response rate and a trend towards improved progression-free and overall survival compared to standard intravenous paclitaxel in patients with metastatic breast cancer.[5][8] The oral regimen also presents a different safety profile, with a lower incidence of neuropathy and alopecia but a higher incidence of manageable gastrointestinal side effects.[7][9] This oral therapeutic option, if approved, could offer a more convenient, home-based alternative to IV chemotherapy.[12] However, the FDA has raised concerns regarding safety and the primary endpoint analysis, suggesting the need for a new clinical trial with risk mitigation strategies.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]



- 8. Oral Paclitaxel Plus P-Glycoprotein Pump Inhibitor Encequidar vs Intravenous Paclitaxel in Metastatic Breast Cancer The ASCO Post [ascopost.com]
- 9. breastcancer.org [breastcancer.org]
- 10. curetoday.com [curetoday.com]
- 11. Open-Label, Randomized, Multicenter, Phase III Study Comparing Oral Paclitaxel Plus Encequidar Versus Intravenous Paclitaxel in Patients With Metastatic Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- To cite this document: BenchChem. [Meta-analysis of clinical trials involving Encequidar hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8742963#meta-analysis-of-clinical-trials-involving-encequidar-hydrochloride]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com